molecular formula C7H11NO3 B1527351 2-[(Cyclopropylmethyl)carbamoyl]acetic acid CAS No. 773099-97-1

2-[(Cyclopropylmethyl)carbamoyl]acetic acid

Cat. No. B1527351
M. Wt: 157.17 g/mol
InChI Key: KEXOYFANUQHTKS-UHFFFAOYSA-N
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Description

“2-[(Cyclopropylmethyl)carbamoyl]acetic acid” is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(cyclopropylmethylamino)-3-oxopropanoic acid . The SMILES notation for this compound is C1CC1CNC(=O)CC(=O)O .


Physical And Chemical Properties Analysis

“2-[(Cyclopropylmethyl)carbamoyl]acetic acid” is a powder at room temperature . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Opioid Receptor Antagonism: A study demonstrated the synthesis of (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, showcasing its pure opioid receptor antagonist properties, particularly as a selective mu opioid receptor antagonist. This highlights the compound's relevance in opioid receptor research and potential therapeutic applications (Schmidhammer et al., 1989).
  • Catalysis in Arylation Reactions: The steric effects of bulky carboxylic acids, including those bearing cyclopropylmethyl groups, were shown to enhance Pd-catalyzed intramolecular C(sp2)-H and C(sp3)-H arylation reactions. This underscores the compound's utility in facilitating chemical transformations under mild conditions (Tanji et al., 2018).
  • Enzyme Inhibition: Research on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, including structures related to 2-[(Cyclopropylmethyl)carbamoyl]acetic acid, has found significant inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential applications in designing inhibitors for various enzymes (Boztaş et al., 2015).

Material Science and Biochemical Applications

  • Stress Mitigation in Plants: A study focusing on 1-Aminocyclopropane-1-carboxylic acid deaminase-producing rhizobacteria demonstrated the ability to ameliorate biomass characteristics of Panicum maximum under drought and salt stress. This research indicates the broader applicability of related cyclopropylmethyl compounds in enhancing plant resilience to environmental stresses (Tiwari et al., 2018).
  • Advanced Synthesis Techniques: The development of methods for the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through acetoxylation processes indicates the potential of cyclopropylmethyl-containing compounds in organic synthesis. These findings could influence the synthesis of complex organic molecules and materials (Liu et al., 2011).

Environmental and Analytical Chemistry

  • Monitoring of Pyrethroid Metabolites: Research on the determination of pyrethroid metabolites in human urine demonstrates the importance of cyclopropylmethyl derivatives in environmental and analytical chemistry, particularly for the monitoring of pesticide exposure (Arrebola et al., 1999).

Safety And Hazards

Safety data for “2-[(Cyclopropylmethyl)carbamoyl]acetic acid” is currently unavailable online . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-(cyclopropylmethylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(3-7(10)11)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXOYFANUQHTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclopropylmethyl)carbamoyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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